2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(methylsulfanyl)-1,3,4-oxadiazole
Description
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(methylsulfanyl)-1,3,4-oxadiazole (molecular formula: C₁₄H₁₀N₂OS₂; molar mass: 286.37 g/mol) is a 1,3,4-oxadiazole derivative featuring a fused dihydronaphthothiophene ring system and a methylsulfanyl (-SMe) substituent. The dihydronaphthothiophene moiety contributes to its lipophilic character, while the oxadiazole core provides a rigid heterocyclic scaffold, often associated with diverse bioactivities in medicinal and agrochemical research .
Properties
IUPAC Name |
2-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-5-methylsulfanyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-19-15-17-16-14(18-15)12-8-10-7-6-9-4-2-3-5-11(9)13(10)20-12/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTESSBCNMNDZIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC3=C(S2)C4=CC=CC=C4CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(methylsulfanyl)-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthothiophene Core: This step involves the cyclization of a suitable precursor to form the naphthothiophene core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving hydrazides and carbon disulfide under reflux conditions.
Attachment of the Methylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(methylsulfanyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that oxadiazoles and their derivatives exhibit significant antimicrobial activity. A study on various 1,3,4-oxadiazole derivatives demonstrated that certain compounds displayed comparable antibacterial efficacy to established antibiotics . The incorporation of naphthothiophene moieties into the oxadiazole structure may enhance these properties due to synergistic effects.
Antioxidant Activity
Oxadiazoles have been recognized for their antioxidant capabilities. The presence of specific substituents can influence the radical scavenging activity of these compounds. Studies have shown that derivatives with naphthothiophene structures exhibit improved antioxidant activities compared to their simpler counterparts .
Anticancer Potential
Recent investigations into the anticancer properties of oxadiazole derivatives reveal promising results. For example, compounds derived from 1,3,4-oxadiazoles have shown cytotoxic effects against various cancer cell lines, including glioblastoma . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Studies
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(methylsulfanyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the oxadiazole ring and the methylsulfanyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structure is distinguished by its fused dihydronaphthothiophene system and methylsulfanyl group. Below is a comparative analysis with structurally related 1,3,4-oxadiazoles and heterocyclic derivatives:
Key Observations:
- The dihydronaphthothiophene system increases lipophilicity compared to simpler aryl substituents (e.g., 4-chlorophenyl ), which may influence pharmacokinetics.
- Trifluoromethyl Groups: Compounds like 5g and the analog in incorporate trifluoromethyl (-CF₃) groups, known to enhance metabolic stability and target binding in pesticidal agents.
Pesticidal Activity
- Fungicidal Activity: Compound 5g demonstrated >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL, attributed to SDH enzyme inhibition via molecular docking (PDB: 2FBW). The target compound’s dihydronaphthothiophene system may similarly interact with SDH, but experimental validation is lacking.
- Herbicidal Activity: Analogs like 5g showed bleaching effects on weeds, linked to their thioether and trifluoromethyl groups. The methylsulfanyl group in the target compound may lack comparable herbicidal potency due to reduced electron-withdrawing effects.
Anti-Inflammatory Activity
- Oxadiazoles with ketone-linked aryl groups (e.g., 4-bromophenylpropan-3-one ) exhibited ~60% anti-inflammatory activity, comparable to indomethacin. The target compound’s fused ring system could modulate COX or LOX pathways, but this remains untested.
Antimicrobial Activity
- Triazole derivatives synthesized from 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole showed antimicrobial properties. The target compound’s methylsulfanyl group may offer similar thiol-mediated interactions with microbial enzymes.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Solubility: The target compound (286.37 g/mol) is smaller than analogs like 5g (444.50 g/mol) , suggesting better solubility and oral bioavailability.
Biological Activity
The compound 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(methylsulfanyl)-1,3,4-oxadiazole represents a novel class of oxadiazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H18N2OS2
- Molecular Weight : 390.52 g/mol
- CAS Number : 478033-59-9
The structure of the compound features a unique combination of a naphtho[1,2-b]thiophene moiety and an oxadiazole ring, which contributes to its biological activity.
Biological Activities
Research has indicated that oxadiazole derivatives exhibit a wide range of biological activities. The specific activities associated with 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(methylsulfanyl)-1,3,4-oxadiazole include:
- Anticancer Activity : Compounds containing the oxadiazole ring have shown promising anticancer properties. Studies have demonstrated that certain oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, modifications in the oxadiazole structure have led to compounds with IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MCF-7 .
- Antimicrobial Properties : Oxadiazoles are recognized for their antimicrobial effects. Research indicates that derivatives can inhibit bacterial growth and possess antifungal activity. The presence of the methylsulfanyl group enhances the lipophilicity of the molecule, potentially improving its interaction with microbial membranes .
- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can modulate inflammatory pathways, offering potential therapeutic benefits in conditions characterized by chronic inflammation .
The biological mechanisms underlying the activity of oxadiazole derivatives are multifaceted:
- Enzyme Inhibition : Many oxadiazoles act as inhibitors of key enzymes involved in cancer cell proliferation and survival. For example, they may inhibit histone deacetylases (HDACs) or carbonic anhydrases (CAs), leading to altered cellular signaling pathways that promote apoptosis in cancer cells .
- Receptor Modulation : Some compounds interact with specific receptors or ion channels, influencing cellular responses. This mechanism is particularly relevant in the context of neurodegenerative diseases where modulation of glutamate receptors can be beneficial .
- Reactive Oxygen Species (ROS) Generation : Certain oxadiazoles induce oxidative stress in target cells, leading to increased ROS levels that can trigger apoptotic pathways .
Case Study 1: Anticancer Activity
A recent study investigated a series of oxadiazole derivatives including 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(methylsulfanyl)-1,3,4-oxadiazole , revealing significant cytotoxicity against various cancer cell lines. The compound exhibited an IC50 value of approximately 92 µM against HeLa cells.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Comparative Analysis
| Property | 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(methylsulfanyl)-1,3,4-oxadiazole | Other Oxadiazole Derivatives |
|---|---|---|
| Molecular Weight | 390.52 g/mol | Varies (typically 200-400 g/mol) |
| Anticancer IC50 | ~92 µM against HeLa | Ranges from 10 µM to >100 µM |
| Antibacterial Activity | Effective against S. aureus and E. coli | Varies widely |
| Mechanism | Inhibits HDACs and induces ROS generation | Various mechanisms depending on structure |
Q & A
Q. Q1. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of oxadiazole derivatives typically involves cyclization reactions using thiosemicarbazides or carbodiimides as precursors. For example, and describe multi-step protocols starting with thiadiazole intermediates, where reaction conditions (e.g., solvent polarity, temperature, and catalyst use) are critical. Optimizing yield involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalyst screening : Lewis acids like ZnCl₂ improve reaction rates.
- Temperature control : Maintaining 80–100°C minimizes side reactions.
Key intermediates should be purified via column chromatography, and purity confirmed by TLC (Rf values ~0.5 in ethyl acetate/hexane) .
Q. Q2. Which spectroscopic techniques are essential for structural confirmation?
Methodological Answer: A combination of spectral methods is required:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methylsulfanyl groups (δ 2.5–3.0 ppm).
- IR spectroscopy : Confirm oxadiazole ring vibrations (~1,250 cm⁻¹ for C-O-C) and thioether bonds (~650 cm⁻¹ for C-S).
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
Chromatographic methods (HPLC with UV detection) ensure >95% purity .
Advanced Research Questions
Q. Q3. How can molecular docking predict the biological activity of this compound?
Methodological Answer: Molecular docking studies (e.g., using AutoDock Vina) evaluate binding affinities to target proteins (e.g., bacterial enzymes or cancer biomarkers). Steps include:
Protein preparation : Retrieve 3D structures from PDB (e.g., E. coli DNA gyrase: 1KZN).
Ligand optimization : Minimize the compound’s energy using DFT (B3LYP/6-31G* basis set).
Docking parameters : Set grid boxes to cover active sites (20 ų) and run 50 genetic algorithms.
Results in showed binding energies ≤−7.0 kcal/mol, correlating with antimicrobial activity .
Q. Q4. What computational approaches elucidate electronic properties and reactivity?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian 09) analyze:
- Frontier molecular orbitals (HOMO-LUMO) : Predict reactivity (ΔE < 3 eV suggests high reactivity).
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., sulfur atoms as nucleophiles).
highlights strong agreement (RMSD <0.02 Å) between DFT-optimized structures and X-ray crystallography data .
Q. Q5. How to resolve contradictions in observed vs. predicted biological activity?
Methodological Answer: Discrepancies often arise from:
- Solvent effects : Activity in vitro (DMSO) vs. in vivo (aqueous buffers).
- Metabolic stability : Use LC-MS to detect degradation products.
- Off-target interactions : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler).
Adjust experimental design by incorporating metabolic inhibitors (e.g., CYP450 inhibitors) or modifying substituents (e.g., replacing methylsulfanyl with sulfoxide) .
Biological Activity & Applications
Q. Q6. What in vitro assays are suitable for evaluating antimicrobial activity?
Methodological Answer:
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Time-kill kinetics : Monitor bacterial viability over 24 hours.
- Biofilm disruption : Quantify using crystal violet staining (OD₅₇₀).
reports MIC values of 8–16 µg/mL for similar thiadiazole derivatives .
Q. Q7. How to assess anticancer potential in cell lines?
Methodological Answer:
- MTT assay : Measure IC₅₀ values in cancer cells (e.g., MCF-7, HeLa) vs. normal cells (e.g., HEK293).
- Apoptosis markers : Use flow cytometry with Annexin V/PI staining.
- ROS generation : Detect via DCFH-DA fluorescence.
Oxadiazoles in showed selective cytotoxicity (IC₅₀ <10 µM) via ROS-mediated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
